

Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-(2-oxoquinoxalin-1-yl)acetate

Cat. No.: B180192

[Get Quote](#)

An In-depth Spectroscopic and Synthetic Profile of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** and its closely related analog, Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate. Due to the limited availability of comprehensive public data for the unsubstituted title compound, this document leverages the detailed experimental data of its 3-methyl analog as a primary reference. This guide offers a foundational understanding of the synthesis and spectral properties of this class of compounds, which are of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

Ethyl 2-(2-oxoquinoxalin-1-yl)acetate is a derivative of quinoxalin-2-one, featuring an ethyl acetate group N-alkylated at the 1-position of the quinoxaline ring system. This structural motif is a common scaffold in various biologically active molecules.

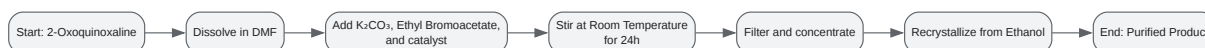
Caption: Chemical structure of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.

Synthesis Protocol

The synthesis of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** and its analogs is typically achieved through the N-alkylation of the corresponding 2-oxoquinoxaline precursor. The following is a general experimental protocol adapted from the synthesis of Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate[1].

General N-Alkylation Procedure

- **Dissolution:** Dissolve the starting 2-oxoquinoxaline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Addition of Base and Reagents:** Add potassium carbonate (approximately 1.5 equivalents) as a base, followed by ethyl bromoacetate (approximately 1.5 equivalents). A catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide can be added to facilitate the reaction.
- **Reaction:** Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove inorganic salts. Remove the solvent from the filtrate under reduced pressure.
- **Purification:** Recrystallize the resulting solid from a suitable solvent, such as ethanol, to yield the purified product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate, a close analog of the title compound. These data serve as a valuable reference for the characterization of this class of molecules.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
----------------------	--------------	-------------	------------

| Data not available in search results | | |

Table 2: ^{13}C NMR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate

Chemical Shift (ppm)	Assignment
----------------------	------------

| Data not available in search results | |

Note: Detailed ^1H and ^{13}C NMR data for the title compound or its 3-methyl analog were not explicitly available in the provided search results. The tables are presented as a template for data organization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data for Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate^[1]

Wavenumber (cm ⁻¹)	Interpretation
1733	C=O stretch (ester)
1655	C=O stretch (amide in quinoxalinone)

| 3215 | N-H stretch (if starting material is present) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For a related compound, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide, the molecular ion peak (MH⁺) was observed at $m/z = 232.10318$, confirming its molecular formula $C_{11}H_{12}N_4O_2$ [1].

Table 4: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
-----------	-----------------	----------------	----------------

| LC/MS/MS | ESI (+) | Data not available | [M+H]⁺ |

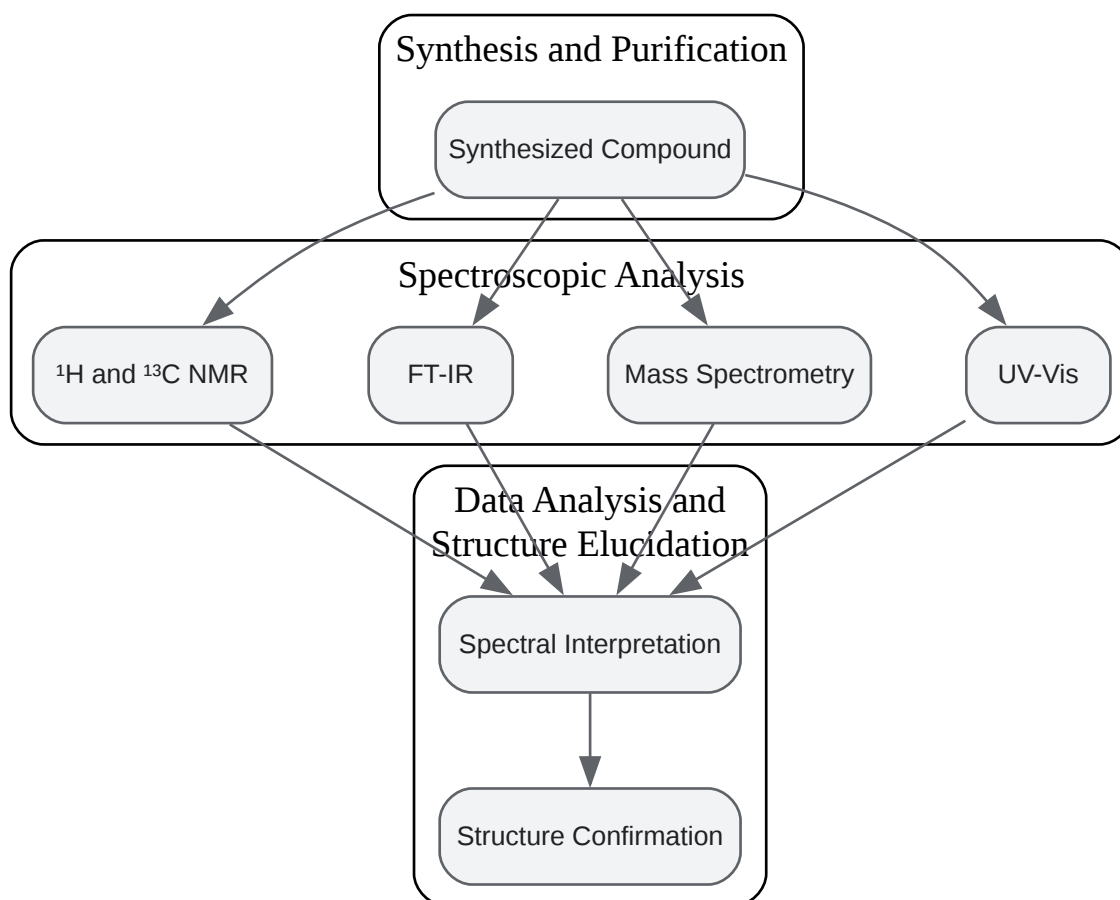
UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. A general procedure for acquiring a UV-Vis spectrum is outlined below.

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or ethyl acetate.
- **Data Acquisition:** Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
- **Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Experimental Workflows

The characterization of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate** involves a series of spectroscopic analyses to confirm its structure and purity.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide has outlined the synthesis and spectroscopic characterization of **Ethyl 2-(2-oxoquinoxalin-1-yl)acetate**, primarily through the detailed examination of its 3-methyl analog. The provided data and protocols offer a valuable resource for researchers working with this class of heterocyclic compounds. Further studies are encouraged to establish a complete spectroscopic profile for the unsubstituted title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic characterization of Ethyl 2-(2-oxoquinoxalin-1-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180192#spectroscopic-characterization-of-ethyl-2-2-oxoquinoxalin-1-yl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com